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molecular formula C10H13NO B131378 (R)-N-(1-phenylethyl)acetamide CAS No. 36283-44-0

(R)-N-(1-phenylethyl)acetamide

Cat. No. B131378
M. Wt: 163.22 g/mol
InChI Key: PAVMRYVMZLANOQ-MRVPVSSYSA-N
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Patent
US05478838

Procedure details

Acetic anhydride (38.4 g) was dropwise added to a solution (200 ml) of (R)-(+)-1-phenylethylamine (30 g) in chloroform under ice-cooling. After completion of the reaction, ice water was added thereto and the mixture was extracted with chloroform. The extract was washed with 1N aqueous solution of sodium hydroxide and water. After drying, the mixture was concentrated under reduced pressure to give crystals, which were recrystallized from isopropyl ether to give 32.2 g of (+)-N-(1-phenylethyl)acetamide. [α]D =+143.5° (ethanol, c=1)
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[C:8]1([C@H:14]([NH2:16])[CH3:15])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C(Cl)(Cl)Cl>[C:8]1([CH:14]([NH:16][C:5](=[O:7])[CH3:6])[CH3:15])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
38.4 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[C@@H](C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with 1N aqueous solution of sodium hydroxide and water
CUSTOM
Type
CUSTOM
Details
After drying
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crystals, which
CUSTOM
Type
CUSTOM
Details
were recrystallized from isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32.2 g
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05478838

Procedure details

Acetic anhydride (38.4 g) was dropwise added to a solution (200 ml) of (R)-(+)-1-phenylethylamine (30 g) in chloroform under ice-cooling. After completion of the reaction, ice water was added thereto and the mixture was extracted with chloroform. The extract was washed with 1N aqueous solution of sodium hydroxide and water. After drying, the mixture was concentrated under reduced pressure to give crystals, which were recrystallized from isopropyl ether to give 32.2 g of (+)-N-(1-phenylethyl)acetamide. [α]D =+143.5° (ethanol, c=1)
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[C:8]1([C@H:14]([NH2:16])[CH3:15])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C(Cl)(Cl)Cl>[C:8]1([CH:14]([NH:16][C:5](=[O:7])[CH3:6])[CH3:15])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
38.4 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[C@@H](C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with 1N aqueous solution of sodium hydroxide and water
CUSTOM
Type
CUSTOM
Details
After drying
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crystals, which
CUSTOM
Type
CUSTOM
Details
were recrystallized from isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32.2 g
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05478838

Procedure details

Acetic anhydride (38.4 g) was dropwise added to a solution (200 ml) of (R)-(+)-1-phenylethylamine (30 g) in chloroform under ice-cooling. After completion of the reaction, ice water was added thereto and the mixture was extracted with chloroform. The extract was washed with 1N aqueous solution of sodium hydroxide and water. After drying, the mixture was concentrated under reduced pressure to give crystals, which were recrystallized from isopropyl ether to give 32.2 g of (+)-N-(1-phenylethyl)acetamide. [α]D =+143.5° (ethanol, c=1)
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[C:8]1([C@H:14]([NH2:16])[CH3:15])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C(Cl)(Cl)Cl>[C:8]1([CH:14]([NH:16][C:5](=[O:7])[CH3:6])[CH3:15])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
38.4 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[C@@H](C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with 1N aqueous solution of sodium hydroxide and water
CUSTOM
Type
CUSTOM
Details
After drying
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crystals, which
CUSTOM
Type
CUSTOM
Details
were recrystallized from isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32.2 g
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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